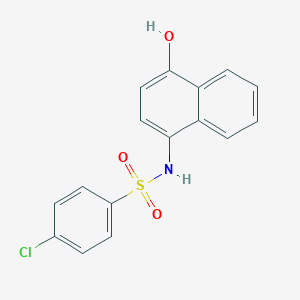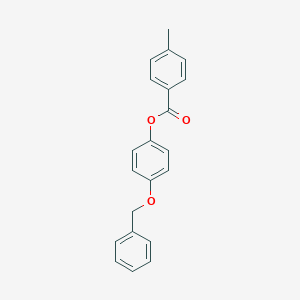![molecular formula C18H16BrNO5S B281726 Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the inhibitory protein IκB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the induction of apoptosis, and the suppression of inflammation. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to inhibit the expression of various genes involved in cell proliferation, survival, and angiogenesis. In addition, Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes and blood-brain barrier. However, Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has some limitations, including its low solubility in water, its instability in aqueous solutions, and its potential off-target effects on other cellular pathways.
Orientations Futures
The potential therapeutic applications of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 are vast and varied. Future research should focus on the development of more potent and selective NF-κB inhibitors based on the structure of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082. In addition, the combination of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 with other chemotherapeutic agents or immunotherapeutic agents should be explored to enhance its therapeutic efficacy. The use of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 as a tool for studying the role of NF-κB in various diseases should also be investigated. Finally, the safety and efficacy of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 in clinical trials should be evaluated for its potential use in the treatment of cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromoaniline and then with ethylamine. The final product is obtained by the reaction of the resulting sulfonamide with ethyl chloroformate. The yield of the synthesis is around 40%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has been shown to suppress the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 11-7082 has also been shown to reduce inflammation and ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C18H16BrNO5S |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
ethyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H16BrNO5S/c1-3-24-18(21)17-11(2)25-16-9-6-13(10-15(16)17)20-26(22,23)14-7-4-12(19)5-8-14/h4-10,20H,3H2,1-2H3 |
Clé InChI |
SMJLGLRQJHZXIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)




![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)